molecular formula C26H20 B103901 Tetraphenylethylene CAS No. 632-51-9

Tetraphenylethylene

Cat. No.: B103901
CAS No.: 632-51-9
M. Wt: 332.4 g/mol
InChI Key: JLZUZNKTTIRERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylethylene is an organic compound with the chemical formula (C_{26}H_{20}). It is characterized by a central ethylene unit bonded to four phenyl groups. This compound is known for its unique structural properties, where the phenyl groups are twisted out of the plane defined by the central ethylene unit. This compound is a yellow solid that exhibits interesting photophysical properties, making it a subject of extensive research in various scientific fields .

Mechanism of Action

Target of Action

Tetraphenylethylene (TPE) is primarily used as a fluorescent probe for next-generation sensing applications . It has been utilized for the facile detection of nitroaromatic compounds (NACs) through a fluorescence quenching mechanism . NACs are volatile compounds widely used in various explosive formulations , making them a significant target for TPE.

Mode of Action

TPE interacts with its targets, such as NACs, through a fluorescence quenching mechanism . This interaction is facilitated by the aggregation-induced emission (AIE) properties of TPE . When TPE comes into contact with its targets, it exhibits a change in its fluorescence properties, allowing for the detection of the target compounds .

Biochemical Pathways

TPE operates on the principle of aggregation-induced emission (AIE), a phenomenon where typically small organic molecules, which are weak emitters when fully dissolved in solvents, become highly luminescent in the supramolecular aggregated state . This property of TPE allows it to detect the presence of certain compounds, such as NACs, by observing changes in its fluorescence properties .

Pharmacokinetics

Its excellent solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

The result of TPE’s action is the detection of target compounds such as NACs . When TPE comes into contact with these compounds, its fluorescence properties change, allowing for the detection of the target compounds . This makes TPE a valuable tool in sensing applications, particularly in the detection of explosive materials .

Action Environment

The action of TPE is influenced by environmental factors. For instance, the AIE properties of TPE are observed in 90% water (H2O/THF) content due to extensive formation of aggregates . Furthermore, the interaction of TPE with its targets can be influenced by the presence of other compounds in the environment . Therefore, the action, efficacy, and stability of TPE can vary depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

Tetraphenylethylene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through weak intermolecular interactions and functionalization on the planar phenyl groups. These interactions often lead to aggregation-induced emission, where this compound becomes highly luminescent in the aggregated state . This property is utilized in the development of responsive fluorescent materials for biological applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound derivatives can induce reactive oxygen species (ROS) production, which affects cell signaling and can lead to apoptosis in cancer cells . Additionally, this compound-based compounds have been used in drug delivery systems, where they enhance the efficacy of anticancer drugs by improving their cellular uptake and targeting specific cellular compartments .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound derivatives exhibit aggregation-induced emission due to the restriction of intramolecular rotations (RIR) of the phenyl rings . This mechanism is crucial for their photophysical properties and their application in fluorescence-based assays. Furthermore, this compound can undergo charge separation and phenyl ring rotation, leading to conformational changes that enhance its luminescent properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound derivatives have been shown to maintain their luminescent properties over extended periods, making them suitable for long-term studies . Factors such as solvent viscosity and medium rigidity can influence the stability and photophysical behavior of this compound . Long-term studies have demonstrated that this compound-based compounds remain stable and effective in various biological applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound derivatives can enhance cellular functions and improve drug delivery efficiency . High doses may lead to toxic effects, including oxidative stress and apoptosis . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux. The compound can undergo metabolic transformations that affect its luminescent properties and biological activity . These metabolic pathways are essential for understanding the behavior of this compound in biological systems and optimizing its use in biomedical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . This compound-based compounds have been designed to target specific tissues, enhancing their efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for their role in drug delivery systems and their ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylethylene can be synthesized through several methods. One common approach involves the reaction of diphenyldichloromethane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields this compound through a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of excess benzene and a catalytic amount of aluminum chloride, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylethylene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of tetraphenylethane.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Tetraphenylethylene: this compound is unique due to its aggregation-induced emission properties, which are not commonly observed in other similar compounds. This makes it particularly valuable in the development of fluorescent materials and sensors .

Properties

IUPAC Name

1,2,2-triphenylethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZUZNKTTIRERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060895
Record name Tetraphenylethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly beige powder; [Acros Organics MSDS]
Record name Tetraphenylethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

632-51-9
Record name Tetraphenylethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylethylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraphenylethylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraphenylethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraphenylethylene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT243CE29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N,N'-Bisbenzyl spirodiamide 11 was obtained by diethyl ether extraction from the brine-DMSO reaction mixture in 80-93% yield. Bulkier derivatives N,N'-bis(diphenylmethyl)-spirodiamide 12 and N,N'-bis(9-anthracenylmethyl)-spirodiamide 13 have also been synthesized from diphenymethyl chloride and 9-anthracenylmethyl chloride, respectively. N,N'-bis(9-anthracenylmethyl)spirodiamide 13 was synthesized using the same method as bisbenzyl derivative 11 and isolated by column chromatography in 35% yield. The anthracenyl group in 13 is sensitive to oxygen, so analytically pure crystalline product was collected directly from fractions by cooling the chromatography fractions in a refrigerator under nitrogen. Diphenylmethyl chloride itself reacted with the basic equilibrium mixture of sodium methylsulfinylcarbanion and spirodiamide dianion in DMSO to produce a fluorescent product, tetraphenylethene. By employing a 100% excess of diphenylmethyl chloride, N,N'-bis(diphenylmethyl)-spirodiamide 12 was isolated by column chromatography in 22% yield.
[Compound]
Name
N,N'-bis(diphenylmethyl)-spirodiamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-bis(9-anthracenylmethyl)-spirodiamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisbenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylethylene
Reactant of Route 2
Reactant of Route 2
Tetraphenylethylene
Reactant of Route 3
Reactant of Route 3
Tetraphenylethylene
Reactant of Route 4
Reactant of Route 4
Tetraphenylethylene
Reactant of Route 5
Reactant of Route 5
Tetraphenylethylene
Reactant of Route 6
Tetraphenylethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.